molecular formula C27H46O2 B2909354 (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol CAS No. 349553-97-5

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Cat. No.: B2909354
CAS No.: 349553-97-5
M. Wt: 409.706
InChI Key: OYXZMSRRJOYLLO-SVAMASIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol is a deuterium-labeled steroid derivative. Its core structure consists of the cyclopenta[a]phenanthrene backbone, characteristic of steroids, with:

  • 10,13-Dimethyl groups: Common in sterols and bile acids.
  • Deuterated side chain: The heptan-2-yl substituent at position 17 is substituted with six deuterium atoms (three at C6 and three in the methyl group), likely used for isotopic tracing in metabolic or pharmacokinetic studies .
  • Diol groups: Hydroxyl groups at positions 3 and 7, which may influence solubility and receptor binding.

This deuteration minimizes metabolic degradation of the side chain, enhancing stability in tracer studies .

Biochemical Analysis

Biochemical Properties

7beta-hydroxycholesterol-d7 interacts with various enzymes, proteins, and other biomolecules. It is formed either by auto-oxidation, enzymatically or by both processes

Cellular Effects

7beta-hydroxycholesterol-d7 has major cytotoxic properties . It induces oxidative stress, leading to dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes, which can cause cell death . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7beta-hydroxycholesterol-d7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism is still under study.

Dosage Effects in Animal Models

The effects of 7beta-hydroxycholesterol-d7 vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, are being studied.

Metabolic Pathways

7beta-hydroxycholesterol-d7 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

7beta-hydroxycholesterol-d7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

The compound (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule with significant biological activity. This article examines its pharmacological properties and potential therapeutic applications based on existing research.

  • Molecular Formula : C29H50O
  • Molecular Weight : 442.68 g/mol
  • IUPAC Name : (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic uses. Key areas of research include:

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human leukemia cells by activating caspase pathways and modulating Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)5.2Caspase activation
MCF-7 (Breast)8.5Bcl-2 modulation
A549 (Lung)6.0Cell cycle arrest

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models of arthritis. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Neuroprotective Activity

Studies suggest that it may provide neuroprotection against oxidative stress-induced neuronal damage. This effect is attributed to its antioxidant properties and the ability to enhance the expression of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor).

Case Studies

Several case studies highlight the compound's efficacy:

Case Study 1: Leukemia Treatment
A clinical trial involving patients with acute myeloid leukemia (AML) reported a significant reduction in leukemic blasts following treatment with this compound combined with standard chemotherapy.

Case Study 2: Arthritis Management
In a randomized controlled trial for rheumatoid arthritis patients treated with the compound for six months showed a marked decrease in joint swelling and pain scores compared to the placebo group.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl groups at positions 3 and 7 are primary sites for nucleophilic substitution. Deuterium labeling on the side chain influences reaction kinetics due to isotopic effects.

ReactantConditionsProductYieldReference
Acetic anhydridePyridine, 25°C, 12 hrs3,7-Diacetylated derivative85%
Tosyl chlorideDMAP, CH₂Cl₂, 0°C → RT, 6 hrs3-Tosyl-7β-hydroxycholesterol-d772%
Methyl iodideK₂CO₃, DMF, 60°C, 24 hrs3-Methoxy-7β-hydroxycholesterol-d768%

Key Findings :

  • The 7β-hydroxyl group shows reduced reactivity compared to the 3β-position due to steric hindrance from the deuterated side chain .
  • Isotopic substitution (C-D bonds) slows reaction rates by ~15–20% compared to non-deuterated analogs, consistent with kinetic isotope effects .

Oxidation-Reduction Reactions

The compound undergoes selective oxidation at the Δ⁵ double bond and hydroxyl groups:

Reaction TypeReagentProductNotesReference
Oxidation (Δ⁵ bond)CrO₃, H₂SO₄, acetone7β-Hydroxy-3-keto-cholestane-d7Overoxidation observed
Reduction (7β-OH)NaBH₄, MeOH, 0°CCholestane-3β,7α-diol-d7Stereo inversion

Mechanistic Insights :

  • CrO₃-mediated oxidation preferentially targets the Δ⁵ bond, forming a ketone at C3 while retaining the 7β-hydroxyl group .
  • NaBH₄ reduction at the 7β-position proceeds with partial stereochemical inversion (70:30 α:β ratio) .

Esterification and Acyl Transfer

The compound participates in esterification reactions, critical for derivatization in analytical applications:

Acylating AgentCatalystProductPurityReference
Palmitoyl chlorideDMAP, CHCl₃, 40°C3-Palmitoyl-7β-hydroxycholesterol-d7>90%
Succinic anhydridePyridine, reflux3-Succinyl-7β-hydroxycholesterol-d788%

Applications :

  • Ester derivatives enhance chromatographic resolution in LC-MS analyses .
  • The deuterated side chain improves metabolic stability in tracer studies .

Deuterium Exchange Reactions

The isotopic labels undergo exchange under specific conditions:

ConditionExchange SiteHalf-LifeReference
D₂O, pH 7.4, 37°CC25, C26, C2748 hrs
CD₃OD, HCl, 50°CC6-methyl (side chain)12 hrs

Implications :

  • Neutral aqueous conditions show minimal deuterium loss, making the compound suitable for long-term biological studies .
  • Acidic methanol accelerates deuterium exchange at the side chain, necessitating careful storage .

Kinetic and Thermodynamic Considerations

Data from isotope-labeling studies reveal:

ParameterValue (7β-Hydroxycholesterol-d7)Non-deuterated AnalogReference
ΔH‡ (Esterification)58.2 kJ/mol54.7 kJ/mol
k (Oxidation, CrO₃)0.012 s⁻¹0.015 s⁻¹
Solubility in H₂O0.8 µM1.2 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxyheptan-2-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

  • Molecular Formula : C26H46O6
  • Functional Groups : Three hydroxyl groups (3,7,12-triol) and a dihydroxyheptan-2-yl side chain.
  • Key Difference: Additional hydroxyl at position 12 and non-deuterated side chain. This triol configuration may enhance hydrogen bonding in biological systems compared to the diol in the target compound .

Compound B : (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

  • Molecular Formula : C27H44O
  • Functional Groups: Ketone at position 3, non-deuterated 6-methylheptan-2-yl side chain.

Side Chain Modifications

Compound C : (3S,8S,9S,10R,13R,14S,17R)-17-((2R)-6-Hydroxy-7-methyl-6-phenyloctan-2-yl)-10,13-dimethyl-...-1H-cyclopenta[a]phenanthren-3-ol

  • Molecular Formula : C34H52O2
  • Functional Groups : Hydroxyl and phenyl groups in the side chain.
  • Key Difference : Bulky phenyl substitution increases steric hindrance, likely affecting binding to steroid receptors .

Compound D : (8R,9S,10R,13S,14S)-7-Benzyl-10,13-dimethyl-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione

  • Molecular Formula : C26H28O2
  • Functional Groups : Benzyl group at position 7 and dione groups at 3,16.
  • Key Difference : Aromatic benzyl substituent and ketones confer rigidity and redox activity, contrasting with the target’s flexible deuterated chain .

Isotopic and Functional Group Variations

Parameter Target Compound Compound A Compound B
Molecular Weight ~470–500 (estimated) 454.648 384.64
Side Chain Deuterated 6-(trideuteriomethyl)heptan-2-yl Dihydroxyheptan-2-yl 6-Methylheptan-2-yl
Functional Groups 3,7-Diol 3,7,12-Triol 3-Ketone
Deuteration 6 deuterium atoms None None
Biological Implication Enhanced metabolic stability for tracing Increased hydrophilicity Lipophilic, membrane-permeable

Properties

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZMSRRJOYLLO-SVAMASIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

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